molecular formula C17H20N2O4 B1223345 4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester

4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester

Cat. No. B1223345
M. Wt: 316.35 g/mol
InChI Key: ZJSOEFXABVVYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester is an imidazolidine-2,4-dione.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Azaspiro[4.5]decane Systems : The compound is used in synthesizing azaspiro[4.5]decane systems, which are integral to various chemical structures. These systems have been synthesized through oxidative cyclization of olefinic precursors, illustrating the compound's utility in organic synthesis (Martin‐Lopez & Bermejo, 1998).

  • Crystallographic Analysis : The compound plays a role in the study of crystal structures. Its derivatives have been analyzed for understanding the relationship between molecular and crystal structures, highlighting its significance in crystallography and supramolecular chemistry (Graus et al., 2010).

  • Chemical Rearrangement Studies : It's utilized in studying novel chemical rearrangements, such as the base-induced rearrangement of related compounds. This highlights its importance in studying reaction mechanisms in organic chemistry (PeetNorton, Sunder, & Barbuch, 1980).

Applications in Drug Research and Development

  • Antihypertensive Activity : Derivatives of this compound have been synthesized and tested for their potential as antihypertensive agents. This indicates its relevance in the development of cardiovascular drugs (Caroon et al., 1981).

  • Antiviral Evaluation : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, related to the compound , have been synthesized and evaluated for their antiviral activity, showcasing its importance in antiviral drug research (Apaydın et al., 2020).

  • Angiotensin-II Receptor Antagonists : The compound's derivatives have been used in the synthesis of angiotensin-II receptor antagonists, important in treating hypertension and related cardiovascular disorders (Cauvin et al., 2001).

Material Science and Nanotechnology

  • Formation of Nanoaggregates : Derivatives of this compound have been used in the formation of nanoaggregates, which are important in nanotechnology and materials science. This application is significant for understanding the photophysical properties of materials (Srivastava, Singh, & Mishra, 2016).

properties

Product Name

4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

methyl 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoate

InChI

InChI=1S/C17H20N2O4/c1-23-14(20)13-7-5-12(6-8-13)11-19-15(21)17(18-16(19)22)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,22)

InChI Key

ZJSOEFXABVVYCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C3(CCCCC3)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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